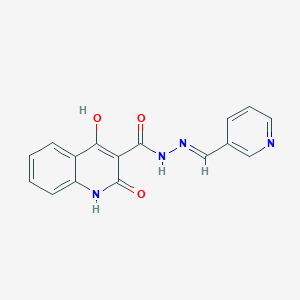![molecular formula C16H12BrClN4O2S B12039853 2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol CAS No. 478255-24-2](/img/structure/B12039853.png)
2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, a sulfanyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves a multi-step process. One common method involves the reaction of 5-chlorosalicylaldehyde with 2-bromo-4-chloroaniline in an equimolar ratio to form a Schiff base . This Schiff base is then further reacted with various metal salts to form complexes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
化学反应分析
Types of Reactions
2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imine group would yield amines.
科学研究应用
2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown antimicrobial activity against various pathogenic bacteria.
Medicine: Its potential as an antioxidant has been evaluated using assays like the DPPH assay.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with biological targets through its functional groups. The phenolic group can participate in hydrogen bonding, while the triazole ring can coordinate with metal ions. Molecular docking studies have shown that the compound can bind to specific enzymes and proteins, inhibiting their activity . This binding is facilitated by the compound’s ability to form multiple interactions with the target molecules.
相似化合物的比较
Similar Compounds
- 4-((E)-[(4-Bromo-3-chlorophenyl)imino]methyl)-1,2-benzenediol
- 4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol
- 4-Bromo-2-{(E)-[(4’-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)imino]methyl}phenol
Uniqueness
What sets 2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol apart from similar compounds is the presence of the sulfanyl group and the triazole ring. These functional groups enhance its reactivity and potential for forming metal complexes, making it a versatile compound in various applications.
属性
CAS 编号 |
478255-24-2 |
|---|---|
分子式 |
C16H12BrClN4O2S |
分子量 |
439.7 g/mol |
IUPAC 名称 |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrClN4O2S/c1-24-13-6-9(5-12(17)14(13)23)8-19-22-15(20-21-16(22)25)10-3-2-4-11(18)7-10/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI 键 |
RBKQCQCTUFTYFR-UFWORHAWSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br)O |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)





![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)




![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039864.png)
